molecular formula C27H24ClN3O4 B2976823 N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide CAS No. 894550-71-1

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide

Cat. No.: B2976823
CAS No.: 894550-71-1
M. Wt: 489.96
InChI Key: VPSKBOMJHODNGR-UHFFFAOYSA-N
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Description

  • Average Mass : 459.469 Da

Scientific Research Applications

Anion Coordination and Molecular Self-Assembly

Compounds with similar structures to the queried chemical, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, have been studied for their spatial orientations and interactions with anions. These compounds can exhibit tweezer-like geometries and form channel-like structures through self-assembly, facilitated by weak interactions like C–H⋯π and C–H⋯O. This property is significant for the development of molecular sensors and materials science applications, where the precise control over molecular orientation and self-assembly is crucial (Kalita & Baruah, 2010).

Structural Studies and Co-crystal Formation

Structural studies on quinoline derivatives containing the amide bond reveal the ability of these compounds to form co-crystals with aromatic diols. Such co-crystals can exhibit unique structural properties, including hydration forms and symmetry-independent host molecules in their unit cells. This research is valuable for pharmaceutical sciences, particularly in drug formulation and delivery, by understanding how these compounds interact with other molecules (Karmakar et al., 2009).

Therapeutic Applications and Antiviral Properties

The therapeutic efficacy of novel anilidoquinoline derivatives against viral diseases such as Japanese encephalitis has been explored. These compounds have shown significant antiviral and antiapoptotic effects in vitro, with decreases in viral load and increases in survival rates in animal models. This suggests potential applications of similar compounds in developing antiviral therapies (Ghosh et al., 2008).

Chemical Synthesis and Material Properties

Research into the synthesis and properties of quinoline and quinoxaline derivatives, including their salts and inclusion compounds, has shown these molecules' versatility in forming crystalline structures and gels under specific conditions. These studies contribute to the broader fields of organic chemistry and materials science, where such compounds can be tailored for specific functions, including catalysis, fluorescence, and more (Karmakar et al., 2007).

Properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4/c1-17-7-8-22(21(28)11-17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)13-18(23)12-19(27(31)33)15-29-20-5-3-2-4-6-20/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSKBOMJHODNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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